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Compound of Interest

Compound Name: Methyl 3-boronobenzoate

Cat. No.: B135663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-boronobenzoate, also known as 3-(methoxycarbonyl)phenylboronic acid, is a

versatile building block in medicinal chemistry, primarily utilized for the construction of complex

molecular scaffolds through carbon-carbon bond-forming reactions. Its dual functionality,

featuring a boronic acid group for cross-coupling and a methyl ester for further derivatization,

makes it a valuable reagent in the synthesis of bioactive molecules, including kinase and

protease inhibitors.

Core Applications in Drug Discovery
Methyl 3-boronobenzoate is a key intermediate in the synthesis of biaryl and heteroaryl

structures, which are prevalent motifs in many approved drugs and clinical candidates. The

primary applications of this reagent include:

Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid moiety readily participates in

palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and

heteroaryl halides or triflates. This reaction is a cornerstone of modern medicinal chemistry

for the synthesis of biaryl compounds.[1][2][3][4][5][6][7][8]

Synthesis of Kinase Inhibitors: Many kinase inhibitors incorporate biaryl scaffolds to occupy

the ATP-binding site of the enzyme. Methyl 3-boronobenzoate can be used to introduce a

substituted phenyl ring, which can be crucial for achieving desired potency and selectivity.

The Janus kinase (JAK) family of enzymes, which are key components of the JAK/STAT
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signaling pathway, are important targets for inflammatory diseases and cancers, and their

inhibitors often feature such structures.[9][10][11][12]

Development of Serine Protease Inhibitors: Boronic acid derivatives are known to be

effective inhibitors of serine proteases, where the boron atom forms a covalent, yet often

reversible, bond with the catalytic serine residue. While Methyl 3-boronobenzoate itself is a

building block, its boronic acid functionality can be incorporated into more complex

molecules designed to target specific serine proteases.[13][14][15][16]

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura
Cross-Coupling of Methyl 3-boronobenzoate with an
Aryl Bromide
This protocol describes a general method for the palladium-catalyzed cross-coupling of Methyl
3-boronobenzoate with a generic aryl bromide to form a biaryl compound.

Materials:

Methyl 3-boronobenzoate (3-(methoxycarbonyl)phenylboronic acid)

Aryl bromide

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

Potassium carbonate (K₂CO₃) or other suitable base

1,4-Dioxane and Water (solvent system)

Nitrogen or Argon gas (for inert atmosphere)

Standard laboratory glassware for organic synthesis

Procedure:
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To a round-bottom flask or a pressure vessel, add the aryl bromide (1.0 eq.), Methyl 3-
boronobenzoate (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂, 0.01-0.05 eq.) and the ligand

(e.g., PPh₃, 0.04-0.20 eq.).

Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for

10-15 minutes.

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is

complete as monitored by TLC or LC-MS.[1][4]

Cool the reaction to room temperature and dilute with an organic solvent such as ethyl

acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or

magnesium sulfate.

Filter and concentrate the organic layer under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

biaryl compound.[3]

Quantitative Data Summary for Suzuki-Miyaura Coupling:

Catalyst/Lig
and

Base Solvent
Temperatur
e (°C)

Time (h)
Typical
Yield (%)

Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 12-24 70-95[2]

Pd(PPh₃)₄ Na₂CO₃
Toluene/Etha

nol/H₂O
80 2-6 85-98[3]

Pd(OAc)₂ /

SPhos
K₃PO₄ Toluene/H₂O 100 1-4 90-99
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Mandatory Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
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General workflow for Suzuki-Miyaura cross-coupling.

Signaling Pathway: Inhibition of the JAK/STAT Pathway
Many kinase inhibitors that target the JAK/STAT pathway are biaryl compounds. Methyl 3-
boronobenzoate can be a key building block in the synthesis of such inhibitors.
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Click to download full resolution via product page

Simplified JAK/STAT signaling pathway and point of inhibition.

Signaling Pathway: Inhibition of Serine Proteases
Boronic acid-containing molecules can act as inhibitors of serine proteases by forming a

covalent adduct with the active site serine.
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Mechanism of serine protease inhibition by a boronic acid.

Quantitative Data on Inhibitory Activities
While specific IC₅₀ values for compounds directly synthesized from Methyl 3-boronobenzoate
are not readily available in a consolidated format, the following table provides representative

data for inhibitors of the JAK family, which often contain biaryl structures that can be

synthesized using this building block.

Table 1: Representative IC₅₀ Values for Select JAK Inhibitors
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Inhibitor Target(s) IC₅₀ (nM) Disease Area

Tofacitinib JAK1/JAK3 1-100 Rheumatoid Arthritis

Ruxolitinib JAK1/JAK2 2.8-3.3 Myelofibrosis

Baricitinib JAK1/JAK2 5.9-5.7 Rheumatoid Arthritis

Upadacitinib JAK1 43 Rheumatoid Arthritis

Data is compiled from various sources for illustrative purposes and may not represent

compounds directly synthesized from Methyl 3-boronobenzoate.[10][11][17][18]

Note: The effectiveness of a particular Suzuki-Miyaura coupling reaction and the biological

activity of the resulting compounds are highly dependent on the specific substrates, reaction

conditions, and the biological target being investigated. The protocols and data presented here

should be considered as a starting point for further research and optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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